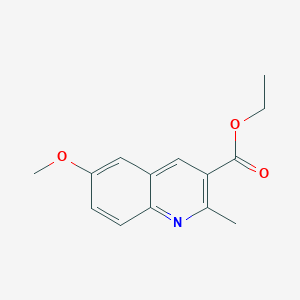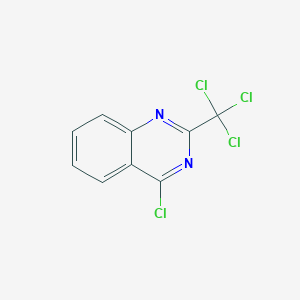![molecular formula C8H7NO2 B1298106 2-甲基苯并[d]噁唑-6-醇 CAS No. 5078-07-9](/img/structure/B1298106.png)
2-甲基苯并[d]噁唑-6-醇
概述
描述
2-Methylbenzo[d]oxazol-6-ol is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylbenzo[d]oxazol-6-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylbenzo[d]oxazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzo[d]oxazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
驱虫功效
N-甲基苯并[d]噁唑-2-胺,2-甲基苯并[d]噁唑-6-醇的衍生物,显示出有希望的驱虫活性 . 一项研究发现,它在 250 mg/kg 的剂量下,将感染小鼠消化道中的一种寄生线虫——旋毛虫的数量减少了 49% . 这表明 2-甲基苯并[d]噁唑-6-醇及其衍生物可能是开发新型驱虫化合物的潜在候选药物 .
低细胞毒性
相同的衍生物,N-甲基苯并[d]噁唑-2-胺,也表现出低细胞毒性 . 这是在考虑用于药物开发的化合物时的一个重要因素,因为它表明该化合物不太可能对健康细胞产生有害影响 .
代谢影响
用 N-甲基苯并[d]噁唑-2-胺处理的旋毛虫的代谢组学分析显示,该蠕虫的代谢发生显著变化 . 该化合物显着上调嘌呤和嘧啶的代谢,并下调鞘脂代谢 . 这表明该化合物可能干扰寄生蠕虫中重要的代谢途径,从而有助于其驱虫作用 .
抗菌活性
苯并噁唑衍生物,包括 2-甲基苯并[d]噁唑-6-醇,已被发现具有抗菌活性 . 它们已针对几种细菌进行测试,包括枯草芽孢杆菌、大肠杆菌、铜绿假单胞菌、肺炎克雷伯菌和伤寒沙门氏菌,并显示出有希望的结果 .
抗真菌活性
除了它们的抗菌特性外,苯并噁唑衍生物还表现出抗真菌活性 . 它们已针对诸如白色念珠菌和黑曲霉之类的真菌菌株进行测试,显示出它们作为抗真菌剂的潜力 .
抗癌活性
某些苯并噁唑衍生物已显示出对人结肠直肠癌 (HCT116) 癌细胞系的抗癌活性 . 这表明 2-甲基苯并[d]噁唑-6-醇及其衍生物可能是开发新型抗癌药物的潜在候选药物 .
作用机制
Target of Action
It is known that oxazole derivatives, to which this compound belongs, have a wide spectrum of biological activities . They have been found to exhibit antimicrobial , anticancer , anti-inflammatory , antidiabetic , and antioxidant properties among others. The specific targets can vary depending on the exact structure of the derivative and the biological system in which it is active.
Mode of Action
A related compound, n-methylbenzo[d]oxazol-2-amine, has been studied for its anthelmintic activity . . This suggests that the compound may interact with other targets to exert its effects.
Biochemical Pathways
The related compound n-methylbenzo[d]oxazol-2-amine was found to significantly up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism in trichinella spiralis . These changes in metabolic pathways could potentially lead to the death of the parasite.
Pharmacokinetics
It is suggested that the bioavailability, pharmacokinetics, and absorption of the related compound n-methylbenzo[d]oxazol-2-amine should be studied further to provide information for its future efficacy improvement .
Result of Action
The related compound n-methylbenzo[d]oxazol-2-amine was found to reduce the abundance of trichinella spiralis in the digestive tract by 49% at a dose of 250 mg/kg . This suggests that 2-Methylbenzo[d]oxazol-6-ol may have similar anthelmintic effects.
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJWYDRDBVDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350303 | |
| Record name | 2-methylbenzo[d]oxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5078-07-9 | |
| Record name | 2-methylbenzo[d]oxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-benzoxazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)


![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)





